molecular formula C20H15NO2S B15154479 S-(4-Benzamidophenyl) benzenecarbothioate CAS No. 89567-88-4

S-(4-Benzamidophenyl) benzenecarbothioate

Cat. No.: B15154479
CAS No.: 89567-88-4
M. Wt: 333.4 g/mol
InChI Key: RSBWVRLEZDKXIA-UHFFFAOYSA-N
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Description

S-(4-Benzamidophenyl) benzenecarbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a benzamidophenyl group and a benzenecarbothioate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Benzamidophenyl) benzenecarbothioate typically involves the reaction of 4-aminobenzamide with benzenecarbothioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

S-(4-Benzamidophenyl) benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzamidophenyl compounds .

Scientific Research Applications

S-(4-Benzamidophenyl) benzenecarbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Benzamidophenyl) benzenecarbothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Iodophenyl) benzenecarbothioate
  • S-(4-{[4-(BENZOYLSULFANYL)PHENYL]SULFANYL}PHENYL) benzenecarbothioate

Uniqueness

S-(4-Benzamidophenyl) benzenecarbothioate stands out due to its unique combination of a benzamidophenyl group and a benzenecarbothioate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

89567-88-4

Molecular Formula

C20H15NO2S

Molecular Weight

333.4 g/mol

IUPAC Name

S-(4-benzamidophenyl) benzenecarbothioate

InChI

InChI=1S/C20H15NO2S/c22-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)24-20(23)16-9-5-2-6-10-16/h1-14H,(H,21,22)

InChI Key

RSBWVRLEZDKXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC(=O)C3=CC=CC=C3

Origin of Product

United States

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